![molecular formula C18H23NO5 B14616686 Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate CAS No. 59990-96-4](/img/structure/B14616686.png)
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is a complex organic compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of an acetamido group and a phenyl ring, making it a versatile building block in organic synthesis. This compound is often used in the synthesis of various pharmaceutical and biologically active compounds due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate typically involves the acetylation of diethyl malonate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and bases such as sodium ethoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various organic reactions, forming covalent bonds with electrophilic centers. This reactivity is attributed to the presence of the acetamido group and the phenyl ring, which enhance its nucleophilicity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: A similar compound with a simpler structure, used in the synthesis of amino acids and peptides.
Diethyl malonate: Another related compound, commonly used in malonic ester synthesis and as a precursor in organic synthesis.
Uniqueness
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is unique due to the presence of the ethenylphenyl group, which imparts additional reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .
Propiedades
Número CAS |
59990-96-4 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(2-ethenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-5-14-10-8-9-11-15(14)12-18(19-13(4)20,16(21)23-6-2)17(22)24-7-3/h5,8-11H,1,6-7,12H2,2-4H3,(H,19,20) |
Clave InChI |
MRPUUPYGEILFLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1C=C)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
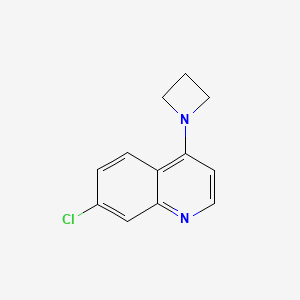
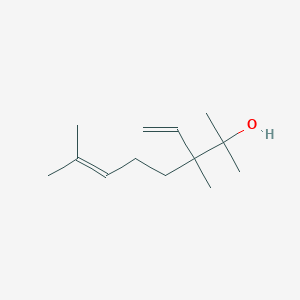
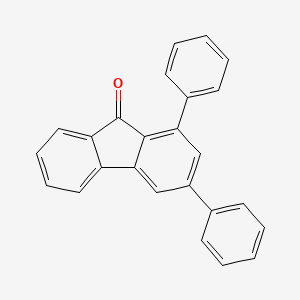
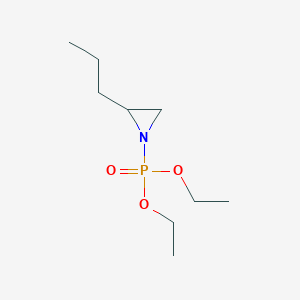

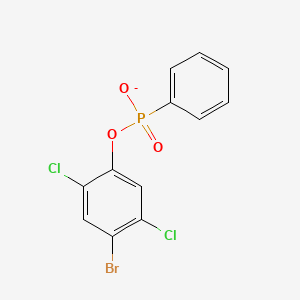
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)

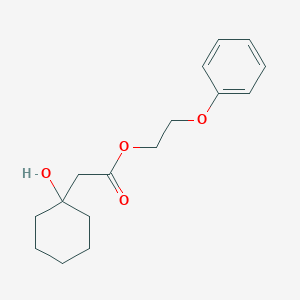
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
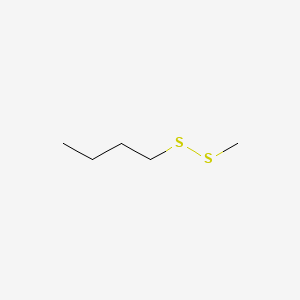
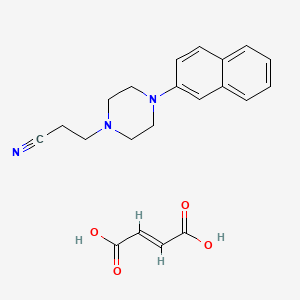
![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
